molecular formula C6ClF11O B3126551 Perfluorohexanoyl chloride CAS No. 335-53-5

Perfluorohexanoyl chloride

Cat. No.: B3126551
CAS No.: 335-53-5
M. Wt: 332.5 g/mol
InChI Key: CUPWBYQOIFVEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Landscape of Perfluorinated Acyl Chlorides

Perfluorinated acyl chlorides are a class of organofluorine compounds characterized by a perfluoroalkyl chain attached to an acyl chloride functional group (-COCl). These compounds are noted for their high reactivity, which makes them valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the electrophilicity of the carbonyl carbon, rendering them more reactive than their non-fluorinated counterparts.

The research landscape of perfluorinated acyl chlorides is dynamic, driven by the unique properties imparted by the fluorine atoms, such as high thermal stability, chemical resistance, and unique electronic effects. stackexchange.com These characteristics make them essential building blocks for introducing perfluoroalkyl moieties into a wide range of molecules. 20.210.105 Current research often focuses on the development of novel synthetic methodologies for their preparation and their application in creating advanced materials and pharmaceuticals. While acyl chlorides have been a mainstay in organic synthesis, recent research has also explored acyl fluorides as potentially safer and more selective alternatives in some applications. orgsyn.org

Historical Trajectories and Modern Relevance of Perfluorohexanoyl Chloride Studies

In the present day, perfluorohexanoyl chloride and related compounds remain highly relevant. They serve as key precursors in the synthesis of a variety of fluorinated substances, including surfactants, polymers, and liquid crystals. 20.210.105nih.gov The ongoing interest in fluorinated molecules in materials science and medicinal chemistry ensures the continued importance of perfluorohexanoyl chloride as a versatile chemical intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPWBYQOIFVEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895430
Record name Undecafluorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-53-5
Record name Undecafluorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohexanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Pathways for Perfluorohexanoyl Chloride Synthesis

The primary routes to perfluorohexanoyl chloride begin with its corresponding carboxylic acid, perfluorohexanoic acid (PFHxA), or derivatives thereof. These methods focus on the conversion of the carboxylic acid functional group to the more reactive acyl chloride.

The most conventional and widely employed method for synthesizing perfluorohexanoyl chloride is the direct treatment of perfluorohexanoic acid with a chlorinating agent. Several standard reagents are effective for this transformation, each with specific advantages regarding reaction conditions and byproduct removal. chemguide.co.ukchemguide.co.uk

Thionyl Chloride (SOCl₂) : This reagent is frequently used for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.com The reaction with perfluorohexanoic acid proceeds efficiently, typically upon heating, to yield perfluorohexanoyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk The general reaction is as follows: C₅F₁₁COOH + SOCl₂ → C₅F₁₁COCl + SO₂ (g) + HCl (g)

Phosphorus(V) Chloride (PCl₅) : This is another effective solid reagent that reacts with carboxylic acids at room temperature. chemguide.co.uk The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk Fractional distillation is required to separate the perfluorohexanoyl chloride from the POCl₃ byproduct. chemguide.co.uk C₅F₁₁COOH + PCl₅ → C₅F₁₁COCl + POCl₃ + HCl (g)

Phosphorus(III) Chloride (PCl₃) : The reaction with liquid PCl₃ is less vigorous than with PCl₅. chemguide.co.uk It yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk 3C₅F₁₁COOH + PCl₃ → 3C₅F₁₁COCl + H₃PO₃

Oxalyl Chloride ((COCl)₂) : Often used with a catalyst such as N,N-dimethylformamide (DMF), oxalyl chloride is a mild and highly effective reagent for this conversion. commonorganicchemistry.comresearchgate.net The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all volatile, facilitating an easier workup. researchgate.net Due to its mildness and the clean nature of the reaction, it is often preferred for smaller-scale laboratory syntheses. researchgate.net

The choice of reagent can depend on the scale of the synthesis, the required purity of the product, and the sensitivity of other functional groups in the molecule, although perfluoroalkyl chains are generally robust.

Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion
Chlorinating AgentFormulaPhysical StateKey ByproductsAdvantages
Thionyl ChlorideSOCl₂LiquidSO₂, HClGaseous byproducts simplify purification. chemguide.co.uk
Phosphorus(V) ChloridePCl₅SolidPOCl₃, HClEffective, reacts in the cold. chemguide.co.uk
Phosphorus(III) ChloridePCl₃LiquidH₃PO₃Less vigorous reaction than PCl₅. chemguide.co.uk
Oxalyl Chloride(COCl)₂LiquidCO, CO₂, HClMild conditions, gaseous byproducts. researchgate.net

In addition to the direct conversion of perfluorohexanoic acid, its derivatives can serve as effective precursors for perfluorohexanoyl chloride. This approach can be advantageous under specific circumstances, such as when the starting material is more readily available as a derivative or to achieve selectivity in more complex molecules.

From Esters : The conversion of esters to acyl chlorides is a viable synthetic route. Specifically, tert-butyl esters can be selectively converted to acid chlorides at room temperature using thionyl chloride, while other common esters like methyl and ethyl esters are unreactive under these conditions. organic-chemistry.org This provides a pathway for synthesizing perfluorohexanoyl chloride from a corresponding tert-butyl perfluorohexanoate precursor.

From Anhydrides : Perfluorinated anhydrides are highly reactive intermediates. They can be used in metal-catalyzed and metal-free reactions to generate various perfluoroalkylated compounds. ccspublishing.org.cn The synthesis of perfluoroacyl complexes, which are precursors or analogs to acyl chlorides, can be achieved from the oxidative addition of a metal complex with a perfluoro acid anhydride. ccspublishing.org.cn

From Salts of Carboxylic Acids : The sodium salt of a carboxylic acid can be used as a starting material. For instance, sodium perfluorohexanoate can be suspended in an inert solvent like benzene or toluene and treated with oxalyl chloride, often with a catalytic amount of pyridine, to yield perfluorohexanoyl chloride. researchgate.net This method can be useful for avoiding the generation of HCl during the reaction. researchgate.net

Innovative Approaches in Perfluorohexanoyl Chloride Formation

Research into synthetic methodologies continually seeks to improve efficiency, reduce waste, and employ milder, more sustainable reaction conditions. This includes the exploration of catalytic and metal-free approaches.

While the synthesis of perfluorohexanoyl chloride is dominated by traditional stoichiometric reagents, advancements in catalysis offer potential alternatives.

Catalytic Additives : The classic conversion of carboxylic acids using oxalyl chloride or thionyl chloride is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net Pyridine is another base that can be used catalytically in these transformations. researchgate.net These catalysts activate the chlorinating agent, leading to a more rapid and efficient reaction.

Organocatalytic Acyl Chloride Synthesis : Novel methods for the general synthesis of acyl chlorides from carboxylic acids are being developed. One such method employs 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This process proceeds through a nucleophilic acyl substitution activated by an aromatic cation, representing a distinct organocatalytic strategy. organic-chemistry.org The application of such methods to perfluorinated carboxylic acids is a subject of ongoing research.

Metal-Free Approaches : The broader field of perfluoroalkyl chemistry is seeing a rise in metal-free synthetic methods. For example, metal-free oxy- and amino-perfluoroalkylations of alkenes have been developed using perfluoroalkanoic anhydrides as the perfluoroalkyl source. ccspublishing.org.cn While not a direct synthesis of the acyl chloride, these developments indicate a trend toward avoiding transition metals in the synthesis of complex fluorinated molecules, which may influence future routes to acyl chlorides.

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and minimizing side reactions. The conversion of perfluorohexanoic acid to its acyl chloride follows well-established pathways of nucleophilic acyl substitution.

When using thionyl chloride , the carboxylic acid's hydroxyl group first attacks the sulfur atom, displacing a chloride ion. This forms a reactive chlorosulfite intermediate. In the subsequent step, the displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the acyl chloride, releasing sulfur dioxide and another chloride ion (which combines with the initially displaced proton to form HCl). commonorganicchemistry.com

The mechanism with oxalyl chloride , when catalyzed by DMF, involves the initial formation of a Vilsmeier reagent (an electrophilic iminium salt) from the reaction between DMF and oxalyl chloride. The carboxylic acid then reacts with this Vilsmeier reagent to form a reactive acyl-oxy-iminium intermediate. A chloride ion then attacks the carbonyl carbon of this intermediate, yielding the final acyl chloride, regenerating the DMF catalyst, and releasing CO and CO₂. commonorganicchemistry.comresearchgate.net

Insights from related fields, such as the electrochemical degradation of perfluorooctanoic acid (PFOA), show that reactions can also be initiated by chlorine radicals (Cl•). acs.orgnih.gov These radical-based mechanisms, while primarily studied in the context of degradation, highlight the complex reactivity of perfluorinated compounds and could inform the development of novel, non-traditional synthetic pathways.

Challenges and Future Directions in Perfluorohexanoyl Chloride Synthetic Chemistry

The synthesis of perfluorohexanoyl chloride faces challenges tied to the broader landscape of per- and polyfluoroalkyl substances (PFAS). Regulatory scrutiny of long-chain PFAS has driven a shift in industrial production towards shorter-chain compounds, such as C6 chemicals like perfluorohexanoic acid and its derivatives. nih.govnih.gov This shift increases the industrial importance of efficient and clean synthetic routes to compounds like perfluorohexanoyl chloride.

Current Challenges:

Harsh Reagents : Traditional methods often rely on corrosive and hazardous reagents like thionyl chloride and phosphorus chlorides, which require careful handling and generate acidic waste streams.

Atom Economy : Stoichiometric processes can have lower atom economy compared to catalytic alternatives, leading to more waste.

Energy Consumption : Many procedures require heating or refluxing for extended periods, contributing to the energy cost of the synthesis.

Future Directions:

Green Chemistry : A primary goal is the development of more environmentally benign synthetic methods. This includes the use of less hazardous reagents, employing catalytic systems to reduce waste, and designing processes that operate under milder conditions (lower temperatures, ambient pressure).

Flow Chemistry : Continuous flow processes offer improved safety and control over highly exothermic reactions, such as those used in chlorination. rsc.org This technology could allow for safer large-scale production of perfluorohexanoyl chloride.

Novel Catalysis : The development of novel organocatalytic or metal-free catalytic systems specifically tailored for the conversion of perfluorinated carboxylic acids remains a key area of research. ccspublishing.org.cn

Structural Diversity : As the applications for fluorinated compounds grow, so does the demand for more complex and diverse molecules. nih.gov Future synthetic methods will need to be compatible with a wider range of functional groups and may need to provide stereochemical control, pointing towards the potential for developing asymmetric syntheses involving perfluoroacyl chlorides. ccspublishing.org.cnmdpi.com

Mechanistic Studies and Reactivity Profiles

Fundamental Principles of Acyl Chloride Reactivity

The reactivity of perfluorohexanoyl chloride is fundamentally centered around the electrophilicity of the carbonyl carbon, which is significantly enhanced by the cumulative inductive effect of the fluorine atoms on the alkyl chain. This heightened electrophilicity makes it a prime target for nucleophilic attack.

Nucleophilic Acyl Substitution in Perfluorohexanoyl Chloride Systems

The hallmark reaction of perfluorohexanoyl chloride is nucleophilic acyl substitution. This reaction proceeds through a characteristic two-step mechanism: addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. masterorganicchemistry.combyjus.com The general mechanism involves the formation of a tetrahedral intermediate. tldl.club

The rate and success of this substitution are heavily influenced by the nature of the nucleophile and the stability of the leaving group. The chloride ion is an excellent leaving group due to its low basicity. masterorganicchemistry.com The strong electron-withdrawing perfluorohexyl group makes the carbonyl carbon exceptionally electrophilic, thus rendering perfluorohexanoyl chloride highly reactive towards a wide array of nucleophiles, including alcohols, amines, and enolates. tldl.club

Step 1 (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. byjus.com

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. byjus.com

This reactivity trend places acid halides like perfluorohexanoyl chloride at the top of the reactivity scale for carboxylic acid derivatives, surpassing anhydrides, esters, and amides. byjus.com

Kinetics and Thermodynamics of Perfluorohexanoyl Chloride Reactions

While specific kinetic and thermodynamic data for perfluorohexanoyl chloride reactions are not extensively documented in readily available literature, general principles of acyl chloride reactivity can be applied. The reactions are typically fast and exothermic. The high reactivity is attributed to the excellent leaving group ability of the chloride ion and the pronounced electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Studies on the hydrolysis of other acyl chlorides in water have determined activation parameters, indicating that the reaction mechanism is influenced by the solvent. semanticscholar.org For instance, the kinetics of gas-phase reactions of chlorine atoms with various formates have been studied using relative rate techniques, providing insights into reaction rate constants. researchgate.net Although not directly involving perfluorohexanoyl chloride, these studies on analogous compounds provide a framework for understanding the kinetic behavior of such reactions. The reaction rates are generally pseudo-first-order. nih.gov

Diverse Reaction Pathways of Perfluorohexanoyl Chloride

The high reactivity of perfluorohexanoyl chloride allows it to participate in a wide range of chemical transformations, leading to the synthesis of various fluorinated compounds.

Amidation, Esterification, and Other Condensation Reactions

Perfluorohexanoyl chloride readily undergoes condensation reactions with various nucleophiles to form amides, esters, and other derivatives.

Amidation: Reaction with primary or secondary amines yields the corresponding N-substituted perfluorohexanamides. fishersci.co.ukkhanacademy.org This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk The use of silyl-amide reagents has also been reported as an effective method for amidation of aroyl chlorides. nih.gov

Esterification: Alcohols react vigorously with perfluorohexanoyl chloride to produce perfluorohexanoate esters. chemguide.co.ukchemguide.co.uk This reaction is generally faster than the Fischer esterification (reaction of a carboxylic acid with an alcohol under acidic conditions) and does not require an acid catalyst due to the high reactivity of the acyl chloride. tldl.clubcommonorganicchemistry.com

The following table summarizes these key condensation reactions:

NucleophileProduct ClassGeneral Reaction
Primary Amine (R-NH₂)N-Alkyl PerfluorohexanamideC₅F₁₁COCl + 2 R-NH₂ → C₅F₁₁CONH-R + R-NH₃⁺Cl⁻
Secondary Amine (R₂NH)N,N-Dialkyl PerfluorohexanamideC₅F₁₁COCl + 2 R₂NH → C₅F₁₁CONR₂ + R₂NH₂⁺Cl⁻
Alcohol (R-OH)Perfluorohexanoate EsterC₅F₁₁COCl + R-OH → C₅F₁₁COOR + HCl

Applications in Polymerization Initiation and Chain Growth

Acyl chlorides, including perfluorohexanoyl chloride, can serve as initiators in certain types of polymerization reactions. Chain-growth polymerization involves the sequential addition of monomer units to a growing polymer chain. wikipedia.orgyoutube.com The process consists of initiation, propagation, and termination steps. wikipedia.orgyoutube.com

While specific examples detailing perfluorohexanoyl chloride as a polymerization initiator are not prevalent in the provided search results, the reactivity of the acyl chloride group makes it a candidate for initiating cationic polymerization under certain conditions. More commonly, sulfonyl chlorides have been designed as initiators for metal-catalyzed living radical polymerizations. cmu.edu The principles of chain-growth polymerization, where an initiator adds to a monomer to create a reactive intermediate that then propagates, are well-established. openstax.org

Synthesis of Complex Perfluorinated Derivatives

Perfluorohexanoyl chloride is a valuable building block for the synthesis of more complex perfluorinated molecules. cymitquimica.comoecd.org Its ability to introduce the perfluorohexanoyl moiety into various structures is crucial for creating compounds with specific properties, such as high thermal stability and chemical resistance. fluorine1.ru

For example, it can be used in the synthesis of perfluorinated ketones through reaction with organometallic reagents. The conversion of perfluorinated esters to perfluorinated acyl fluorides can be initiated by non-hydroxylic nucleophiles. google.com The synthesis of various perfluoroalkyl derivatives often starts from commercially available perfluoroalkyl iodides, which can be converted to carboxylic acids and subsequently to acyl chlorides like perfluorohexanoyl chloride. google.com

Theoretical and Computational Chemistry Approaches to Perfluorohexanoyl Chloride Reactivity

The reactivity of perfluorohexanoyl chloride, a highly electrophilic compound, can be elucidated through the lens of theoretical and computational chemistry. These approaches provide invaluable insights into reaction mechanisms, transition state structures, and the dynamics of chemical transformations at an atomic level. While specific computational studies focusing exclusively on perfluorohexanoyl chloride are not extensively documented in publicly available literature, the principles and methodologies applied to analogous acyl chlorides and other perfluorinated compounds offer a robust framework for understanding its chemical behavior.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the mechanistic pathways of reactions involving acyl chlorides. For nucleophilic acyl substitution reactions, a central question is whether the mechanism is a concerted, SN2-like process or a stepwise addition-elimination pathway that proceeds through a tetrahedral intermediate.

Theoretical studies on simpler acyl chlorides, such as formyl chloride and acetyl chloride, have established that the nature of the nucleophile and the solvent environment can influence the operative mechanism. nih.govacs.org For instance, gas-phase reactions with certain nucleophiles may favor a concerted pathway where bond formation and bond cleavage occur simultaneously. In contrast, reactions in solution, especially with strong nucleophiles, are often found to proceed via a distinct tetrahedral intermediate. nih.govacs.org

In the case of perfluorohexanoyl chloride, the strong electron-withdrawing nature of the perfluorohexyl group is expected to significantly polarize the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity would likely stabilize the tetrahedral intermediate, making the stepwise addition-elimination mechanism a probable pathway for many of its reactions.

Quantum chemical simulations can map the potential energy surface of these reactions, identifying the structures of reactants, intermediates, transition states, and products. The transition state, a critical point on the reaction coordinate, represents the energy maximum and its geometry provides crucial information about the bond-breaking and bond-forming processes. Computational methods can precisely calculate the activation energy barriers associated with these transition states, which in turn allows for the prediction of reaction rates.

For example, in a hypothetical reaction with a nucleophile, quantum chemical calculations would be employed to:

Optimize the geometries of the perfluorohexanoyl chloride and the nucleophile.

Locate the transition state structure for the nucleophilic attack on the carbonyl carbon.

Characterize the transition state by vibrational frequency analysis to ensure it has a single imaginary frequency corresponding to the reaction coordinate.

If a tetrahedral intermediate is formed, locate its structure and the subsequent transition state for the elimination of the chloride ion.

Calculate the relative energies of all species to construct a complete energy profile for the reaction.

Table 1: Key Aspects of Quantum Chemical Investigations for Perfluorohexanoyl Chloride Reactivity

Investigated AspectComputational MethodExpected Insights for Perfluorohexanoyl Chloride
Reaction PathwayDensity Functional Theory (DFT)Determination of whether reactions proceed via a concerted or stepwise mechanism. The high electrophilicity of the carbonyl carbon likely favors a stepwise pathway with a tetrahedral intermediate.
Transition State GeometryTransition State Search Algorithms (e.g., QST2, QST3)Visualization of the bond-forming and bond-breaking processes at the point of maximum energy along the reaction coordinate.
Activation EnergyCalculation of energy differences between reactants and transition statesQuantitative prediction of the kinetic feasibility of a reaction. The perfluoroalkyl chain is expected to lower the activation energy for nucleophilic attack.
Thermodynamic PropertiesCalculation of enthalpies and Gibbs free energies of reactionDetermination of the overall energy change and spontaneity of a reaction.

Molecular Simulation Techniques for Reaction Dynamics

Molecular simulation techniques, such as molecular dynamics (MD), offer a complementary approach to quantum chemical calculations by providing insights into the dynamic aspects of chemical reactions, including the role of the solvent. While quantum mechanics focuses on the electronic structure and energetics of a few reacting molecules, molecular dynamics simulates the motion of a much larger system of atoms over time, governed by a force field.

For reactions of perfluorohexanoyl chloride in solution, MD simulations can be used to:

Study Solvation Effects: The arrangement and dynamics of solvent molecules around the reactants, transition state, and products can significantly influence the reaction rate and mechanism. MD simulations can reveal the specific interactions, such as hydrogen bonding, between the solvent and the reacting species.

Explore Reaction Dynamics: By simulating the trajectory of the reacting molecules, MD can provide a picture of the reactive event itself, including the timescale of the reaction and the flow of energy between different molecular motions.

Calculate Free Energy Profiles: Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to compute the free energy profile along a reaction coordinate. This provides a more realistic picture of the reaction in a condensed phase compared to the potential energy profiles from gas-phase quantum chemical calculations.

While specific MD studies on perfluorohexanoyl chloride are not prevalent, the methodology has been applied to a wide range of chemical reactions in solution. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reacting core with quantum mechanics and the surrounding solvent with a classical force field, are a powerful tool for studying reaction mechanisms in complex environments.

The high reactivity of perfluorohexanoyl chloride, particularly its rapid hydrolysis, could be a subject of interest for molecular dynamics studies to understand the role of water molecules in facilitating the reaction, potentially through a proton relay mechanism.

Table 2: Application of Molecular Simulation Techniques to Perfluorohexanoyl Chloride Reactivity

Simulation TechniqueFocus of InvestigationPotential Findings for Perfluorohexanoyl Chloride
Classical Molecular Dynamics (MD)Solvation structure and dynamicsUnderstanding the arrangement of solvent molecules around the carbonyl group and how this influences reactivity.
QM/MM SimulationsReaction mechanism in solutionDetailed modeling of the electronic changes during the reaction while accounting for the explicit solvent environment.
Free Energy CalculationsReaction profiles in solutionDetermination of activation free energies and reaction free energies, which are more directly comparable to experimental data in solution.

Contributions to Advanced Materials and Organic Synthesis

Perfluorohexanoyl Chloride in Fluoropolymer Science

In the realm of polymer science, the introduction of fluorine atoms into a polymer backbone results in materials with high thermal stability, chemical resistance, and low surface energy. Perfluorohexanoyl chloride can be a key precursor for creating such high-performance fluoropolymers.

The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers. The design of these monomers is a critical step that dictates the properties of the resulting polymer. Acyl chlorides, such as perfluorohexanoyl chloride, are valuable reagents for creating custom monomers.

While direct polymerization of perfluorohexanoyl chloride is not typical, it serves as a crucial building block for synthesizing polymerizable fluorinated monomers. For instance, it can react with hydroxyl- or amine-functionalized monomers, such as hydroxyethyl (B10761427) acrylate (B77674) or allylamine, to attach the perfluorohexyl group. This reaction, a nucleophilic acyl substitution, would yield a new fluorinated monomer containing a polymerizable vinyl group. This approach allows for the precise incorporation of the C6F13 moiety as a side chain to a polymer backbone.

The general principle involves reacting the perfluorohexanoyl chloride with a molecule containing both a reactive group (like -OH or -NH2) and a polymerizable group (like a C=C double bond). A similar strategy has been demonstrated with related compounds; for example, fluorinated acrylate monomers are synthesized by reacting perfluorobutanesulfonyl fluoride (B91410) or perfluorohexanesulfonyl fluoride with 2-bromoethanol (B42945) and subsequently with acryloyl chloride. dshs-koeln.de This modular approach enables the design of a wide array of monomers for addition polymerization, leading to the creation of copolymers with tailored properties. chemsec.org

Beyond monomer synthesis, perfluorohexanoyl chloride is an ideal candidate for the post-polymerization modification or functionalization of existing polymers. This surface modification is a key strategy for altering the properties of a material without changing its bulk characteristics. tcichemicals.combeilstein-journals.orglottefinechem.com The technique of "grafting to" is particularly relevant, where pre-formed polymer chains are attached to a substrate. nih.gov

Perfluorohexanoyl chloride can be used to graft perfluorohexyl groups onto the surface of polymers that have reactive sites, such as hydroxyl or amine groups (e.g., cellulose, polyvinyl alcohol, or chitosan). The reaction covalently bonds the perfluorohexyl chains to the polymer surface. greenpeace.to This process dramatically lowers the surface energy of the material, imparting properties like hydrophobicity and oleophobicity. This chemical grafting ensures the long-term stability of the modification, as the new side chains are chemically bonded and less prone to desorption compared to physical coatings. tcichemicals.com This strategy is a versatile method for creating novel materials with advanced surface properties from common polymers. nih.gov

The use of perfluorohexanoyl chloride as a precursor can lead to the development of novel fluorinated polymer systems with unique architectures and properties. One such area is in the synthesis of side-chain fluorinated polymers, where a non-fluorinated polymer backbone carries perfluoroalkyl side chains. researchgate.netpops.int These materials combine the mechanical properties of the backbone polymer with the unique surface properties conferred by the fluorinated side chains.

By reacting perfluorohexanoyl chloride with functional polymers, new materials with precisely controlled amounts of fluorine can be created. For example, its derivative, di(perfluorohexanoyl)peroxide, can be used as a specialized initiator in polymerization processes. du.ac.ingu.se Furthermore, the reaction of perfluorohexanoyl chloride with diols or diamines can create fluorinated polyesters or polyamides through step-growth polymerization. These polymers would have the perfluorohexyl groups integrated into the polymer backbone or as pendant groups, depending on the monomer structure, leading to materials with enhanced thermal and chemical stability.

Strategic Utility in Fine Chemical and Pharmaceutical Synthesis

The reactivity of the acyl chloride group makes perfluorohexanoyl chloride a valuable building block for introducing the perfluorohexyl moiety into a wide range of organic molecules. perkinelmer.com This is particularly useful in the synthesis of fine chemicals, including those with applications in pharmaceuticals and liquid crystals. lottefinechem.comgoogle.com

Perfluorohexanoyl chloride is an important intermediate for synthesizing a variety of perfluorinated substances (PFAS) with well-defined structures. smolecule.comnih.gov The acyl chloride functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity allows for the precise and controlled introduction of the C6F13CO- group into complex molecules.

For example, its reaction with alcohols produces perfluorohexanoate esters, and its reaction with amines yields perfluorohexanamides. These reactions are fundamental in creating molecules for various applications, such as surfactants and specialty lubricants. chemsec.org Additionally, perfluorohexanoyl chloride can be a precursor in the synthesis of fluorinated liquid crystals, where the rigid and polar perfluoroalkyl chain can influence the mesomorphic properties of the final compound. beilstein-journals.orgbeilstein-journals.orgrsc.orgnih.gov The synthesis often involves building a core structure and then adding terminal groups, a role for which perfluorohexanoyl chloride is well-suited.

NucleophileReagent TypeResulting Functional GroupProduct Class Example
R-OHAlcohol-COO-Perfluorohexanoate Ester
R-NH2Primary Amine-CONH-N-substituted Perfluorohexanamide
R2NHSecondary Amine-CONR-N,N-disubstituted Perfluorohexanamide
R-SHThiol-COS-S-alkyl Perfluorohexanethioate

Table 1: Examples of reactions using Perfluorohexanoyl Chloride as a building block.

In pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is often critical. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, can be facilitated by the use of chiral auxiliaries or chiral derivatizing agents (CDAs). tcichemicals.comdu.ac.inblogspot.comnumberanalytics.com A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography. juniperpublishers.commdpi.com

Perfluorohexanoyl chloride can serve as an effective derivatizing agent for the resolution of chiral alcohols and amines. By reacting the racemic alcohol or amine with perfluorohexanoyl chloride, a mixture of diastereomeric perfluorohexanoate esters or amides is formed. These diastereomers can then be separated. After separation, the chiral auxiliary part (the perfluorohexanoyl group) can be cleaved to yield the pure enantiomers of the original alcohol or amine. This indirect method of chiral resolution is a powerful tool in organic synthesis. tcichemicals.com The use of fluorinated derivatizing agents can also be advantageous for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), as the fluorine atoms can enhance detector response. nih.govchromatographyonline.com

The principle is analogous to the use of other chiral derivatizing agents that are acyl chlorides, such as (S)-N-(trifluoroacetyl)-prolyl-chloride or N-(p-toluenesulfonyl)-L-phenylalanyl chloride, which are used to separate enantiomers of amines and other compounds via chromatographic methods. dshs-koeln.deresearchgate.net

Chiral Derivatizing Agent (Example)AnalyteTechniquePurpose
(S)-N-(trifluoroacetyl)-prolyl-chlorideAmphetaminesUPLC-MS/MSSeparation of D/L enantiomers dshs-koeln.de
Marfey's reagent (FDAA)Amino AcidsRP-HPLCDetermination of stereochemistry nih.gov
N-(p-toluenesulfonyl)-L-phenylalanyl chloride2-hydroxyglutarateLC-MS/MSSeparation of D/L enantiomers researchgate.net
Acryloyl chloride (with chiral alcohol)CyclopentadieneDiels-Alder ReactionAsymmetric synthesis conicet.gov.ar

Table 2: Examples of Chiral Derivatization and Asymmetric Synthesis using Acyl Chlorides and related reagents.

Future Horizons in Perfluorohexanoyl Chloride Applications

The unique properties conferred by the perfluorohexyl group ensure that perfluorohexanoyl chloride and its derivatives will continue to be relevant in cutting-edge research and development.

Future applications are likely to focus on several key areas:

Advanced Coatings: There is ongoing research into creating more durable and transparent hydrophobic and oleophobic coatings for applications such as self-cleaning windows, anti-fogging lenses, and corrosion-resistant surfaces for electronics and infrastructure. azom.com

Biomedical Materials: The modification of biomedical devices and implants is a promising field. Surfaces that resist biofouling—the accumulation of proteins and cells—are critical for the performance and longevity of devices like stents, catheters, and surgical tools. The low surface energy provided by perfluoroalkyl chains can help prevent such unwanted biological interactions. cityu.edu.hknih.gov

Sustainable Chemistry: As a shorter-chain (C6) fluorinated compound, perfluorohexanoyl chloride is seen as a key component in the industry's move away from longer-chain (C8 and above) PFAS. core.ac.uk Future research will likely focus on developing more efficient and environmentally benign synthetic routes to and from perfluorohexanoyl chloride, as well as its application in creating high-performance, recyclable fluoropolymers. rsc.org

Electronics and Energy: The dielectric properties and thermal stability of fluorinated materials make them suitable for applications in the electronics industry, such as in semiconductors and batteries. mathewsopenaccess.com They may also find use in energy applications, including fuel cells and high-performance filtration media. mathewsopenaccess.com

The continued exploration of synthetic methodologies, such as photocatalyzed reactions, will likely expand the utility of perfluorohexanoyl chloride, enabling the modification of a wider array of substrates under milder conditions and opening up new avenues for material innovation. rsc.org

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), providing the necessary separation for accurate quantification. The choice between liquid and gas chromatography is primarily dictated by the volatility and polarity of the target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Perfluorohexanoyl Chloride Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered a reference method for the determination of most PFAS, including compounds structurally similar to Perfluorohexanoyl chloride. nih.govsigmaaldrich.com This technique is particularly well-suited for non-volatile, polar compounds that can be ionized in solution. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace levels of these substances in various environmental and biological samples. chromatographyonline.com

In a typical LC-MS/MS setup, a reversed-phase C18 column is used for separation. restek.commz-at.de The mobile phase often consists of a gradient mixture of an aqueous solution (like ammonium acetate) and an organic solvent such as methanol or acetonitrile. mz-at.dehalocolumns.com Detection is commonly performed using an electrospray ionization (ESI) source in negative ion mode, as perfluorinated compounds readily form negative ions.

A significant challenge in PFAS analysis is the potential for background contamination from the analytical system itself, as many components may contain fluoropolymers. restek.com To mitigate this, a "delay column" is often installed before the injector to separate background PFAS contamination from the analytes in the actual sample. sigmaaldrich.commz-at.de

Table 1: Example LC-MS/MS Parameters for PFAS Analysis

ParameterConditionSource
Analytical Column Ascentis® Express PFAS, 100 x 2.1 mm, 2.7 µm sigmaaldrich.com
Delay Column Ascentis® Express PFAS Delay, 50 x 3 mm, 2.7 µm sigmaaldrich.com
Mobile Phase A 10 mM Ammonium acetate in water sigmaaldrich.commz-at.de
Mobile Phase B Methanol sigmaaldrich.commz-at.de
Flow Rate 0.2 - 0.4 mL/min chromatographyonline.commz-at.de
Injection Volume 2 - 5 µL chromatographyonline.commz-at.de
Detection ESI (-) MS/MS mz-at.de

Gas Chromatography (GC) for Volatile Fluorinated Species

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. nih.gov While less common than LC for polar PFAS, GC is the preferred method for neutral, volatile species like fluorotelomer alcohols and perfluorinated acrylates. nih.govnih.gov For polar compounds like the carboxylic acid analog of Perfluorohexanoyl chloride (Perfluorohexanoic acid), a derivatization step is necessary to increase volatility and thermal stability for GC analysis. nih.govresearchgate.net Common derivatization agents include various alcohols (to form esters) or anilines (to form anilides). researchgate.net

GC is often coupled with mass spectrometry (GC-MS) for detection and identification. researchgate.net High-resolution mass spectrometry (GC-HRMS) has been successfully developed for the analysis of neutral PFAS, providing high confidence in compound identification. nih.gov The separation is typically achieved on either non-polar or mid-polar capillary columns. nih.gov

Table 2: Typical GC Phases for Neutral PFAS Analysis

Column Phase TypeCompositionUse CaseSource
Non-polar 5% Diphenyl / 95% Dimethyl polysiloxaneGeneral separation of volatile PFAS nih.gov
Mid-polar 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneEnhanced separation of certain analytes nih.gov

Spectroscopic and Spectrometric Characterization of Perfluorohexanoyl Chloride and its Adducts

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of Perfluorohexanoyl chloride and its reaction products or adducts.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. For fluorinated substances, ¹⁹F NMR is particularly valuable. It can be used to confirm the presence and arrangement of fluorine atoms within the molecule. Changes in the chemical shifts in ¹⁹F NMR spectra can indicate interactions between the fluorinated compound and other substances, such as sorbents or biological molecules. researchgate.net For the non-fluorinated parts of adducts, ¹H NMR is used to characterize the hydrogen-containing moieties. chemicalbook.comspectrabase.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. mhlw.go.jp For Perfluorohexanoyl chloride, the most characteristic feature in an IR spectrum is the strong absorption band of the carbonyl (C=O) group of the acyl chloride. Due to the strong electron-withdrawing effect of both the chlorine atom and the perfluoroalkyl chain, this peak is expected at a relatively high wavenumber, typically around 1800 cm⁻¹. reddit.com This is significantly higher than the carbonyl stretch in carboxylic acids (around 1700 cm⁻¹), making IR a useful tool for distinguishing between the two functional groups. reddit.com The C-F bonds also exhibit strong absorption bands in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupTypical Wavenumber (cm⁻¹)Compound ClassSource
C=O Stretch ~1800Acyl Chloride reddit.com
C=O Stretch ~1700-1725Carboxylic Acid reddit.com
C-F Stretch 1000-1400FluoroalkaneN/A

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and fragment ions. uni.lu This capability is crucial for the structural confirmation of Perfluorohexanoyl chloride and for identifying unknown adducts or degradation products in complex samples. mdpi.com Techniques like Orbitrap HRMS are increasingly used in non-targeted analysis to discover and identify new or unexpected PFAS in environmental and biological matrices. nih.govmdpi.com

In HRMS analysis, the fragmentation pattern (MS/MS spectrum) provides diagnostic evidence for a proposed structure. uni.lu For adducts, such as chloride adducts ([M+Cl]⁻), HRMS can enhance sensitivity and provide unique fragmentation pathways useful for structural analysis. elsevierpure.com The certainty of identification using HRMS is often communicated using a confidence scale, ranging from a confirmed structure (level 1) to an exact mass of interest (level 5). uni.lu

Advanced Sample Preparation Protocols for Complex Matrices

The analysis of trace levels of Perfluorohexanoyl chloride and related compounds from complex matrices like soil, tissue, or food requires robust sample preparation to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is the most common technique for this purpose.

For PFAS analysis, various SPE sorbents are used, including weak anion exchange (WAX) cartridges, which are effective for retaining acidic PFAS. The extraction process typically involves loading the sample onto the conditioned SPE cartridge, washing away interfering components, and finally eluting the target analytes with a suitable solvent, often a basic organic solvent like methanolic ammonium hydroxide.

The response surface methodology is an advanced statistical tool that can be applied to optimize the selection of solvents and conditions during sample treatment, ensuring high recovery rates for a wide range of analytes. chromatographyonline.com Proper sample preparation is critical for achieving accurate and reproducible results, with typical recoveries for established methods ranging from 81.8% to 118.7%. chromatographyonline.com

Challenges in Trace Analysis and Comprehensive Characterization

The trace analysis of Perfluorohexanoyl chloride and related PFAS is fraught with challenges. A primary difficulty is achieving the extremely low limits of quantification (LOQs) necessary to meet regulatory guidelines and for environmental monitoring, often in the ng/L to pg/L range. waters.comnih.gov This requires highly sensitive instrumentation, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and effective sample preconcentration techniques like SPE. nih.govnih.gov

Matrix effects pose another significant hurdle. Environmental and biological samples are complex, and co-extracted substances can interfere with the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification. The accurate and efficient extraction of neutral, volatile PFAS remains a critical analytical challenge. nih.gov Furthermore, the analysis of shorter-chain PFCAs can be problematic, as their extraction efficiencies can be lower and more variable depending on the SPE sorbent and sample pH. nih.gov

Comprehensive characterization is complicated by the sheer number of PFAS and their transformation products. Identifying unknown fluorinated impurities or isomers within a technical mixture requires advanced analytical techniques. nih.gov For example, gas chromatography coupled with mass spectrometry (GC/MS) can confirm the identity of a primary compound and also indicate the presence of isomers or related impurities, which is crucial for a complete characterization of the substance. nih.gov The ubiquitous presence of PFAS in laboratory environments, from tubing to solvents, can also lead to background contamination, making it difficult to obtain accurate measurements at trace levels.

Environmental Transformation and Degradation Research

Environmental Fates of Perfluorohexanoyl Chloride and Related PFAS Precursors

The environmental fate of PFAS precursors, including compounds structurally related to perfluorohexanoyl chloride, is a significant area of research. These precursors can transform into highly persistent perfluoroalkyl acids (PFAAs) in the environment. nih.gov

Volatile and semi-volatile PFAS precursors, such as fluorotelomer alcohols and perfluoroalkyl sulfonamides, can undergo long-range atmospheric transport. nih.gov During this transport, they can degrade into perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.gov While specific atmospheric transformation pathways for perfluorohexanoyl chloride are not extensively detailed in the provided search results, the general behavior of acyl halides suggests they would be reactive towards atmospheric moisture, likely hydrolyzing to the corresponding carboxylic acid, perfluorohexanoic acid (PFHxA).

In aquatic environments, the transformation of PFAS precursors is also a key pathway for the formation of stable PFAAs. nih.gov For instance, studies on N-(3-(dimethylaminopropan-1-yl)perfluoro-1-hexanesulfonamide (N-AP-FHxSA) during chlorine disinfection in water treatment showed rapid transformation into various poly- and per-fluorinated products, including PFHxA. nih.gov This indicates that transformation processes in aquatic systems can be complex and influenced by water treatment processes. nih.gov The uptake and transport of PFAS in aquatic plants are also influenced by the specific compound and plant species, with short-chain PFCAs being more likely to migrate upwards in floating plants. mdpi.com

Polyfluorinated substances are known to undergo both biotic and abiotic transformations in the environment, leading to the formation of perfluoroalkyl-substituted compounds. nih.gov These precursor compounds are generally more susceptible to microbial attack than their perfluorinated counterparts. nih.gov Research has confirmed in situ abiotic and biotic degradation of precursors in soil environments, although the specific mechanisms are still being investigated. serdp-estcp.mil

Recent studies have shown that an increasing number of PFAS species are biodegradable, with bacteria, fungi, and enzymes showing potential for their degradation. nih.gov For example, the transformation of PFAS precursors to terminal end-products has been observed at contaminated sites, highlighting the role of microorganisms in these processes. However, the strong carbon-fluorine bonds in perfluorinated compounds make them highly resistant to biodegradation. nih.gov

Degradation Aspect Finding Source
Precursor Transformation Polyfluorinated compounds can undergo biotic and abiotic transformations to form perfluoroalkyl-substituted compounds. nih.gov
Microbial Degradation Polyfluoroalkyl substances are more prone to microbial attack than perfluoroalkyl compounds. nih.gov
Environmental Evidence In situ abiotic and biotic degradation of precursors has been confirmed in soil environments at AFFF-impacted sites. serdp-estcp.mil
Recalcitrance The strong carbon-fluorine bonds make perfluorinated compounds resistant to biodegradation. nih.gov

Mechanisms of Degradation under Engineered Conditions

Due to the persistence of many PFAS compounds, various engineered technologies are being developed to promote their degradation.

Photolytic and radiolytic methods are being explored for the degradation of PFAS. Direct photolysis using UV light can achieve degradation, with studies on PFOA showing that a 185 nm VUV light source can lead to significant degradation and mineralization. nih.gov The combination of UV light with chlorine (UV/chlorine) has been shown to promote the degradation of PFOA, with radical species such as Cl• and Cl2•− playing a crucial role. wpmucdn.comresearchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as pH and the presence of other ions. nih.gov

Radiolytic degradation utilizes ionizing radiation to generate reactive species like hydrated electrons (eaq−) and hydroxyl radicals (•OH) from water, which then degrade pollutants. nih.govosti.gov This process is considered a potentially "green" technology as it does not require the addition of chemicals. nih.gov The hydrated electron, in particular, is a strong reducing agent that can effectively dechlorinate (and by extension, defluorinate) compounds. osti.gov

Technology Mechanism Example Compound Degradation Efficiency Source
UV Photolysis Direct breakdown by UV light.PFOA61.7% degradation with 185 nm VUV light after 2 hours. nih.gov
UV/Chlorine Generation of reactive chlorine radicals (Cl•, Cl2•−).PFOA~12% removal of 100 µg/L PFOA after 30 minutes. wpmucdn.com
Radiolysis Generation of reactive species (e.g., eaq−, •OH) from water.Chlorinated compoundsEffective dechlorination, particularly by hydrated electrons. osti.gov

Reductive dehalogenation is a promising pathway for the degradation of halogenated organic compounds. The hydrated electron (eaq−) is a powerful reducing agent that plays a key role in this process. osti.gov Studies have shown that the attachment of a hydrated electron is a critical early step in the reductive degradation of perfluoroalkyl substances. researchgate.net For PFCAs, this attachment preferentially occurs near the α-carbon, leading to the formation of an intermediate radical dianion. researchgate.net In contrast, for perfluoroalkane sulfonates (PFSAs), the electron attachment is more favorable near the β- or γ-carbon. researchgate.net This highlights that the specific functional group of the PFAS molecule influences the site of reductive attack. researchgate.net

Transport and Partitioning in Environmental Compartments

The transport and partitioning of PFAS in the environment are governed by their physicochemical properties and the characteristics of the environmental media. itrcweb.org Key partitioning mechanisms include hydrophobic interactions with organic carbon and electrostatic interactions. itrcweb.orgny.gov

PFAS can be transported in groundwater through advection and can be retained in unsaturated soils and sediments. itrcweb.org Their surfactant properties cause them to accumulate at air-water interfaces, which can influence their transport in the vadose zone. itrcweb.org

In soil and vegetation, the chain length of the PFAS molecule plays a significant role in its accumulation. Lower molecular weight and short-chain PFCAs have been found to be enriched in vegetation relative to surface soils. nih.govnih.gov This suggests a potential for increased exposure to these compounds through the food chain as manufacturing has shifted towards short-chain PFAS. nih.govnih.gov

In estuarine environments, suspended particles play a dominant role in the partitioning of PFAAs. nih.gov The partitioning of short-chain PFAAs is influenced by environmental factors like pH and salinity through electrostatic interactions, while the sorption of long-chain PFAAs is primarily driven by hydrophobic interactions with organic carbon. nih.gov

Environmental Compartment Key Transport/Partitioning Factor Observation Source
Soil and Groundwater Hydrophobic and electrostatic interactions, advection.PFAS can be mobile in groundwater but also retained in soils. itrcweb.orgitrcweb.org
Vadose Zone Accumulation at air-water interfaces.Surfactant properties can increase retardation. itrcweb.org
Vegetation PFAS chain length.Short-chain PFCAs are preferentially accumulated in vegetation. nih.govnih.gov
Estuaries Suspended particles, salinity, pH.Short-chain PFAA partitioning is influenced by electrostatic interactions; long-chain by hydrophobic interactions. nih.gov

Academic Research on Environmental Remediation Strategies for Fluorinated Compounds

Perfluorohexanoyl chloride is an acyl halide which is expected to hydrolyze rapidly in water to form perfluorohexanoic acid (PFHxA). This transformation is a critical first step in its environmental fate, meaning that remediation strategies for water contaminated with perfluorohexanoyl chloride must address its persistent hydrolysis product, PFHxA. Academic research, therefore, focuses on the removal and degradation of short-chain per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl carboxylic acids (PFCAs) like PFHxA. These strategies are broadly categorized into destructive technologies that break down the robust carbon-fluorine bond and non-destructive methods that separate these compounds from water.

Destructive Remediation Technologies

Destructive technologies are considered a permanent solution as they aim to mineralize persistent fluorinated compounds into less harmful substances such as fluoride (B91410) ions, carbon dioxide, and water.

Sonochemical Degradation (Sonolysis): This advanced oxidation process utilizes high-frequency ultrasound to create, grow, and collapse cavitation bubbles in a liquid. The extreme temperatures and pressures generated during this collapse lead to the thermal decomposition (pyrolysis) of PFAS compounds accumulated at the bubble-water interface.

Mechanism: Sonolysis is believed to degrade PFCAs primarily through pyrolysis at the bubble interface rather than through reactions with hydroxyl radicals in the bulk solution. The process involves the cleavage of the carboxyl headgroup, followed by the stepwise degradation of the perfluoroalkyl chain.

Research Findings: Studies have demonstrated that sonolysis can effectively degrade a range of PFCAs, including short-chain compounds. The degradation rate is influenced by several factors:

Frequency and Power: Mid to high frequencies (100–1,000 kHz) are generally more effective for PFAS degradation. nih.gov Higher power density also tends to increase the degradation rate. ucl.ac.uk

Chain Length: The efficiency of sonolytic degradation is dependent on the length of the perfluoroalkyl chain. While longer-chain PFAS like PFOA and PFOS are degraded more readily due to their higher surface activity, studies have shown significant degradation of short-chain compounds as well. For instance, at a power density of 144 W/L, perfluorohexanoic acid (PFHxA) showed 94% degradation after 8 hours. ucl.ac.uk

Water Matrix: The presence of other substances, such as inorganic anions, can impact efficiency. Some ions like chloride can have a slightly positive effect on degradation rates, whereas bicarbonate and sulfate can reduce rates. researchgate.net

Table 1: Sonochemical Degradation Efficiency of Various PFAS
CompoundInitial ConcentrationFrequency (kHz)Power Density (W/L)Treatment Time (h)Degradation Efficiency (%)Reference
Perfluorohexanoic Acid (PFHxA)Mixture575144894 ucl.ac.uk
Perfluorobutanoic Acid (PFBA)Mixture575144883 ucl.ac.uk
Perfluorooctanoic Acid (PFOA)Mixture5751448>97 ucl.ac.uk
Perfluorooctanesulfonic Acid (PFOS)Mixture5751448>97 ucl.ac.uk

Advanced Oxidation and Reduction Processes (AOPs/ARPs): These methods rely on the generation of highly reactive species to break down pollutants.

UV/Sulfite Photoreduction: This process generates hydrated electrons (e⁻aq), which are powerful reducing agents capable of breaking the C-F bonds.

Electrochemical Oxidation: This technique uses electrodes to generate strong oxidizing agents or to directly oxidize PFAS at the anode surface. The presence of chloride ions can lead to the formation of reactive chlorine species (e.g., Cl•), which have been shown to initiate and enhance the degradation of PFOA. nih.govresearchgate.net The synergistic effect of hydroxyl radicals (•OH) and chlorine radicals can achieve high degradation rates. nih.gov

UV/Chlorine Treatment: Combining UV light with chlorine has been found to promote the degradation of PFOA. wpmucdn.com The process is driven by the formation of reactive radicals, including chlorine radicals, which play a crucial role in initiating the degradation pathway. wpmucdn.com

Table 2: Research Findings on AOPs for PFCA Degradation
TechnologyTarget CompoundKey FindingsDegradation RateReference
Electrochemical Oxidation (with NaCl)PFOADegradation occurs via the synergistic effect of •OH and Cl• radicals.89.4%–94.9% in 480 min nih.gov
VUV/H₂ Photolysis (with Chloride)PFOAChloride promotes the generation of hydrated electrons, enhancing degradation.>99% in 20 min (at optimal pH and [Cl⁻]) nih.gov
UV/ChlorinePFOARadical scavenger tests indicated that Cl• and Cl₂•⁻ are crucial for degradation.~12% of 100 µg/L PFOA in 30 min wpmucdn.com

Non-Destructive Remediation Technologies

These technologies focus on separating and concentrating fluorinated compounds from large volumes of water, which then requires further treatment or disposal of the concentrated waste.

Adsorption: This is the most widely studied and applied technology for PFAS removal, involving the accumulation of PFAS molecules onto the surface of a solid adsorbent.

Adsorbent Materials:

Activated Carbon (AC): Granular activated carbon (GAC) is commonly used, but its effectiveness is lower for short-chain PFCAs like PFHxA compared to long-chain ones due to weaker hydrophobic interactions. nih.gov Modifications to the carbon surface chemistry, such as thermal defunctionalisation to reduce repulsive electrostatic interactions, can drastically enhance adsorption. nih.gov

Ion Exchange (IX) Resins: Anion exchange resins have shown high removal efficiency for both short- and long-chain PFAS. wisconsin.edu The removal mechanism involves both ion exchange with the anionic headgroup of the PFCA and adsorption of the fluorinated tail.

Functionalized Minerals: Clay minerals modified with organic compounds (organoclays) are being investigated as cost-effective adsorbents with high potential for PFAS removal. wisconsin.edu

Research Findings: Adsorption is influenced by the properties of the PFAS (chain length, functional group), the adsorbent (surface chemistry, pore structure), and the water matrix (pH, presence of co-contaminants). For short-chain PFCAs, electrostatic interactions play a more crucial role compared to the hydrophobic interactions that dominate long-chain PFAS adsorption. nih.gov

Concluding Remarks and Future Research Directions

Synergistic Approaches: Bridging Experimental and Theoretical Studies

A significant avenue for future research lies in the synergistic combination of experimental and theoretical methodologies to gain a deeper understanding of perfluorohexanoyl chloride's properties and reactivity. Computational chemistry, including quantum chemical simulations and density functional theory (DFT), can provide invaluable insights into molecular structure, reaction mechanisms, and spectroscopic properties. fu-berlin.deanalytica-world.comresearchgate.netconicet.gov.armdpi.com For instance, theoretical calculations can predict the conformational equilibrium of perfluoroacyl chlorides and help interpret complex vibrational spectra. conicet.gov.ar

These theoretical models, when coupled with experimental data from techniques like microwave spectroscopy and gas-phase electron diffraction, can lead to a more robust understanding of the molecule's behavior. conicet.gov.ar This integrated approach can accelerate the discovery of new reactions and the design of novel materials by allowing for in-silico screening of potential candidates before undertaking extensive laboratory work. hokudai.ac.jp Furthermore, the combination of experimental and computational studies is crucial for understanding the atmospheric fate of fluorinated compounds, including their hydrolysis and photolysis pathways. scholaris.cascholaris.ca Future research should focus on developing more accurate computational models that can predict the behavior of perfluorohexanoyl chloride in complex environmental and biological systems, which can then be validated through targeted experimental investigations.

Sustainable Chemistry Principles in Fluorinated Compound Research

The principles of green chemistry are becoming increasingly central to the field of organofluorine chemistry. numberanalytics.comfrontiersin.orgresearchgate.net Future research on perfluorohexanoyl chloride and its applications must prioritize the development of more sustainable synthetic routes and the design of products with reduced environmental impact. numberanalytics.comfrontiersin.orgacs.orgacs.orgresearchgate.netnih.gov

Key areas for future investigation include:

Development of Greener Fluorination Reagents: Research is needed to find alternatives to harsh or hazardous fluorinating agents, focusing on reagents that are safer, more efficient, and derived from renewable sources. numberanalytics.combioengineer.org

Energy-Efficient Synthesis: Exploring electrochemical and photochemical methods for fluorination can lead to lower energy consumption and milder reaction conditions compared to traditional thermal processes. numberanalytics.combioengineer.orgcolostate.edu

Designing for Degradability: A major challenge with many fluorinated compounds is their persistence in the environment. uni-bayreuth.de Future research should focus on designing fluorinated polymers and other materials derived from perfluorohexanoyl chloride that are designed to degrade after their intended lifespan, potentially through the incorporation of specific functional groups that facilitate breakdown. uni-bayreuth.de

Circular Economy for Fluorine: Given that fluorine is a finite resource, developing methods for its recovery and reuse from waste streams is crucial for long-term sustainability. uni-bayreuth.de

By integrating these sustainable chemistry principles, the benefits of fluorinated compounds can be harnessed while minimizing their environmental footprint. numberanalytics.comfrontiersin.org

Exploring New Frontiers in Material Science with Perfluorohexanoyl Chloride

Perfluorohexanoyl chloride serves as a valuable building block for the synthesis of advanced materials with unique properties. rsc.orgresearchgate.netsciengine.comcore.ac.ukidu.ac.id The strong carbon-fluorine bond and the resulting properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them suitable for a wide range of applications. researchgate.netsciengine.comcore.ac.ukcymitquimica.com

Future research in this area could focus on:

Novel Fluorinated Polymers: The synthesis of new copolymers with long perfluoroalkyl side chains derived from perfluorohexanoyl chloride could lead to materials with enhanced hydrophobicity and other desirable surface properties. rsc.org The polymerization of fluorinated monomers can be tailored to create polymers with specific functionalities for applications in flexible electronics, energy storage, and biomedical devices. sciengine.com

Surface Modification: Perfluorohexanoyl chloride can be used to modify the surfaces of various materials to impart hydrophobicity, oleophobicity, and stain resistance. Research into more efficient and durable surface modification techniques will be beneficial.

Advanced Coatings: The development of high-performance coatings for demanding environments, such as those found in the aerospace and electronics industries, is a promising area of research. rsc.org

The table below outlines potential research directions for new materials derived from perfluorohexanoyl chloride.

Research AreaPotential ApplicationKey Properties to Investigate
Novel Copolymers Flexible electronics, energy storageEnhanced solubility, processability, electrical properties
Hydrophobic Surfaces Self-cleaning coatings, anti-fouling materialsWater contact angle, surface energy, durability
Functional Membranes Gas separation, water filtrationPermeability, selectivity, chemical resistance

Advancements in Analytical Science for Environmental and Synthetic Research

The global presence of PFAS has spurred significant advancements in analytical methods for their detection and quantification. nih.govmdpi.comresearchgate.net Continued innovation in analytical science is essential for monitoring the environmental fate of perfluorohexanoyl chloride and for quality control in synthetic applications.

Future research in analytical science should focus on:

Improved Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is crucial for assessing trace levels of perfluorohexanoyl chloride and its degradation products in complex matrices like water, soil, and biological tissues. nih.govmdpi.comchromatographyonline.comnorden.orgnih.gov

High-Throughput Screening: The development of rapid screening methods would be beneficial for large-scale environmental monitoring and for quickly assessing the purity of synthetic products. norden.org

Standardized Methods: Establishing standardized analytical methods across different laboratories and regulatory agencies is essential for data comparability and for ensuring the reliability of environmental monitoring data. mdpi.comitrcweb.org

Non-Targeted Analysis: Techniques like high-resolution mass spectrometry can help in the identification of previously unknown degradation products and metabolites of perfluorohexanoyl chloride. researchgate.net

The following table summarizes current and emerging analytical techniques for the analysis of perfluoroalkyl substances.

Analytical TechniqueAbbreviationKey Advantages
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHigh sensitivity and selectivity for a wide range of PFAS. mdpi.comresearchgate.net
Gas Chromatography-Mass SpectrometryGC-MSSuitable for volatile and semi-volatile fluorinated compounds. nih.govchromatographyonline.com
Combustion Ion ChromatographyCICCan measure total organic fluorine (TOF), providing a broader picture of PFAS contamination. norden.org
Supercritical Fluid Chromatography-Mass SpectrometrySFC-MSOffers high resolution and reduced solvent usage. chromatographyonline.com

Interdisciplinary Collaborations for Holistic Understanding

Addressing the complex challenges and opportunities associated with perfluorohexanoyl chloride and other PFAS requires a holistic, interdisciplinary approach. usgs.govmines.edunih.govresearchgate.net Collaboration between chemists, environmental scientists, toxicologists, engineers, and policymakers is essential for developing a comprehensive understanding of these compounds and for making informed decisions about their use and management. usgs.govmines.edu

Future research should be fostered through:

Collaborative Research Projects: Funding and support for projects that bring together researchers from different disciplines will be key to tackling the multifaceted issues related to PFAS. fu-berlin.deanalytica-world.comnih.gov The Colorado School of Mines' PFAS@Mines initiative is an example of such an interdisciplinary approach, involving faculty and students from various engineering and science departments. mines.edu

Public-Private Partnerships: Collaboration between academic institutions, industry, and government agencies can facilitate the translation of research findings into practical applications and effective regulations. uva.nl

International Cooperation: Given the global nature of PFAS contamination, international collaboration is necessary to share knowledge, develop consistent policies, and address cross-border environmental challenges. bam.de

By fostering these interdisciplinary collaborations, the scientific community can work towards maximizing the benefits of fluorinated compounds like perfluorohexanoyl chloride while safeguarding human health and the environment. usgs.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory protocols for synthesizing Perfluorohexanoyl chloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves direct fluorination of hexanoyl chloride using fluorinating agents like SF₄ or HF under anhydrous conditions. Key steps include:

  • Conducting reactions in corrosion-resistant reactors (e.g., Hastelloy or PTFE-lined vessels) to withstand acidic byproducts .
  • Maintaining an inert atmosphere (N₂ or Ar) to prevent hydrolysis, as moisture leads to decomposition into corrosive HCl and perfluorinated acids .
  • Purification via fractional distillation under reduced pressure (boiling point ~59°C for related fluorides), with purity verified by gas chromatography (GC) and ¹⁹F NMR .

Q. What safety measures are critical when handling Perfluorohexanoyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., neoprene), face shields, and fume hoods to avoid skin/eye contact and inhalation .
  • Storage : Store in sealed, moisture-proof containers under inert gas. Avoid contact with oxidizers or metals due to corrosion risks .
  • Spill Management : Neutralize spills with dry sodium bicarbonate or calcium oxide; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Perfluorohexanoyl chloride under varying humidity and temperature conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Use thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to quantify moisture absorption rates and thermal decomposition thresholds (e.g., decomposition above 100°C observed in related perfluorinated compounds) .
  • Contradiction Analysis : Cross-validate data using multiple techniques (e.g., FTIR for hydrolyzed byproduct detection, pH monitoring of reaction headspace) to identify experimental variables (e.g., trace water in solvents) that skew results .

Q. What advanced analytical techniques are most effective for studying Perfluorohexanoyl chloride’s interaction with biomolecules or environmental matrices?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detects trace degradation products (e.g., perfluorocarboxylic acids) in environmental samples, with limits of quantification (LOQ) < 1 ppb .
  • Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways (e.g., nucleophilic substitution at the carbonyl group) and binding affinities to proteins/enzymes .

Q. How do researchers address discrepancies in environmental persistence data for Perfluorohexanoyl chloride compared to other perfluoroalkyl substances (PFAS)?

  • Methodological Answer :

  • Comparative Degradation Studies : Use OECD 309 guidelines to measure half-life in water/soil matrices. For example, perfluorohexanoyl chloride’s shorter chain length (C6) may reduce bioaccumulation potential vs. longer-chain PFAS (e.g., PFOS, C8) .
  • Ecotoxicological Profiling : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) and correlate with log Kow values (predicted log Kow = 4.0 for C6 compounds) to assess ecological risks .

Key Considerations for Experimental Design

  • Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive reactions .
  • Eco-Friendly Disposal : Incinerate waste at >1,000°C with caustic scrubbing to destroy PFAS residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorohexanoyl chloride
Reactant of Route 2
Reactant of Route 2
Perfluorohexanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.